(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative, the compound can be synthesized via a series of steps including hydrogenation, cyclization, and functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to facilitate the cyclization reaction and optimize the reaction conditions, such as temperature and pressure, to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism by which (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-4-carboxylic acid
- (4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid
Uniqueness
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is unique due to its specific stereochemistry and fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)5-1-2-9-7-4-12-3-6(5)7/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCHJKGAGJYCO-BOJSHJERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2COCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2COC[C@H]2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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